2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClF3NO2 and its molecular weight is 231.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can interact with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .
Mode of Action
this compound interacts with its targets by forming a covalent bond with the cysteine residues in proteins . This interaction leads to changes in the protein’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
Given its reactivity with cysteine residues, it can potentially affect a wide range of biochemical pathways involving proteins that contain these residues .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. By covalently binding to cysteine residues, it can alter protein function and potentially lead to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to be a cysteine-reactive small-molecule fragment, which makes it useful in chemoproteomic and ligandability studies . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with specific proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s cysteine-reactive nature allows it to target traditionally druggable proteins as well as difficult-to-target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cysteine residues in proteins. This interaction leads to the formation of covalent bonds, which can result in enzyme inhibition or activation. The compound can also induce changes in gene expression by targeting specific proteins involved in transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s cysteine-reactive nature allows it to participate in metabolic reactions that involve the modification of cysteine residues in proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Its activity and function are influenced by its targeting signals and post-translational modifications, which direct it to particular compartments or organelles within the cell .
Properties
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO2/c1-14-6(7(9,10)11)3-12(4-6)5(13)2-8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNAYULNFURMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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